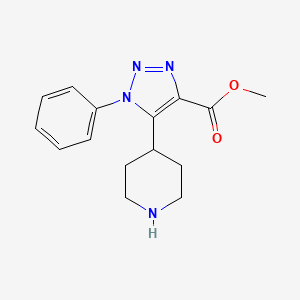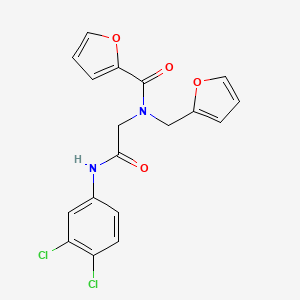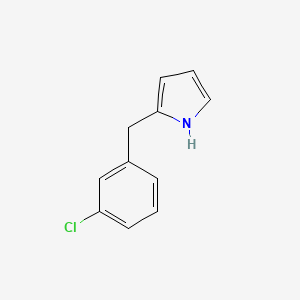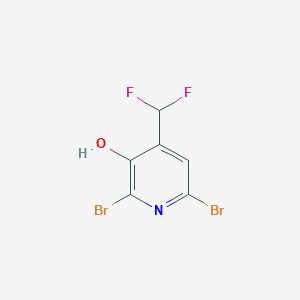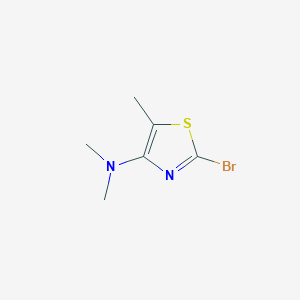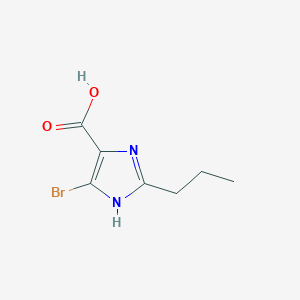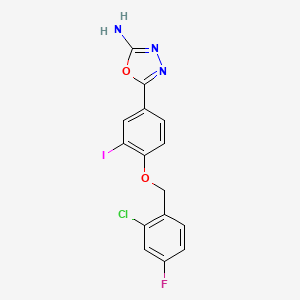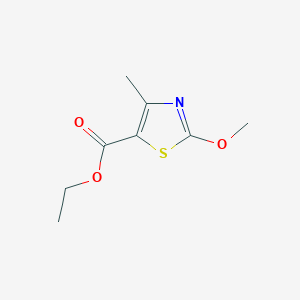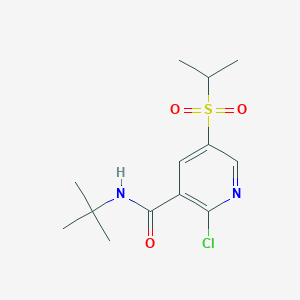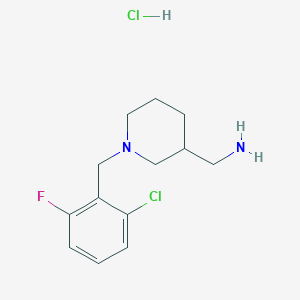
(1-(2-Chloro-6-fluorobenzyl)piperidin-3-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-Chloro-6-fluorobenzyl)piperidin-3-yl)methanamine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in pharmaceuticals due to their diverse biological activities . This compound is characterized by the presence of a chlorofluorobenzyl group attached to a piperidine ring, which is further linked to a methanamine group, forming a hydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Chloro-6-fluorobenzyl)piperidin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Chlorofluorobenzyl Group: This step involves the substitution reaction where the chlorofluorobenzyl group is introduced to the piperidine ring. Common reagents used include chlorofluorobenzyl chloride and a base such as sodium hydride.
Attachment of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where the intermediate is treated with formaldehyde and a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.
Reduction: Reduction reactions can convert the chlorofluorobenzyl group to its corresponding benzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium azide or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Piperidinones and other oxidized derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
(1-(2-Chloro-6-fluorobenzyl)piperidin-3-yl)methanamine hydrochloride: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chlorofluorobenzyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The piperidine ring is known to interact with neurotransmitter receptors, potentially affecting neurological pathways .
類似化合物との比較
Similar Compounds
Piperidine: The parent compound, widely used in pharmaceuticals.
Piperidinones: Oxidized derivatives of piperidine with different biological activities.
Chlorobenzylpiperidine: Similar structure but lacks the fluorine atom, resulting in different chemical properties.
Uniqueness
- The presence of both chlorine and fluorine atoms in the benzyl group imparts unique chemical properties, such as increased lipophilicity and reactivity.
- The combination of these functional groups makes it a versatile intermediate in the synthesis of various biologically active compounds.
(1-(2-Chloro-6-fluorobenzyl)piperidin-3-yl)methanamine hydrochloride , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C13H19Cl2FN2 |
|---|---|
分子量 |
293.20 g/mol |
IUPAC名 |
[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H18ClFN2.ClH/c14-12-4-1-5-13(15)11(12)9-17-6-2-3-10(7-16)8-17;/h1,4-5,10H,2-3,6-9,16H2;1H |
InChIキー |
IXKZHOOBFFBNKR-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,3-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B11778516.png)
